3-Flouro-2-iodo-4-(trimethylsilyl)pyridine
Overview
Description
3-Flouro-2-iodo-4-(trimethylsilyl)pyridine is a chemical compound with the molecular formula C8H11FINSi and a molecular weight of 295.17 g/mol . It is characterized by the presence of fluorine, iodine, and trimethylsilyl groups attached to a pyridine ring. This compound is used in various chemical reactions and research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Flouro-2-iodo-4-(trimethylsilyl)pyridine typically involves the introduction of fluorine, iodine, and trimethylsilyl groups onto a pyridine ring. One common method involves the reaction of 3-fluoropyridine with iodine and trimethylsilyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions and at elevated temperatures to ensure the complete substitution of the desired groups .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The purification of the final product is achieved through techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions
3-Flouro-2-iodo-4-(trimethylsilyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Coupling Reactions: The presence of iodine makes it suitable for coupling reactions, such as Suzuki and Heck reactions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide, potassium fluoride, and trimethylsilyl chloride are commonly used.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated or iodinated pyridine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-Flouro-2-iodo-4-(trimethylsilyl)pyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and in the development of new chemical reactions.
Biology: The compound is used in the study of biological systems and as a precursor for the synthesis of biologically active molecules.
Medicine: It is employed in the development of pharmaceuticals and in the study of drug interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Flouro-2-iodo-4-(trimethylsilyl)pyridine involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The fluorine and iodine atoms can undergo substitution, while the trimethylsilyl group can be used to protect reactive sites during synthesis. The compound’s reactivity is influenced by the electronic and steric effects of these groups .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-2-iodopyridine: Lacks the trimethylsilyl group, making it less versatile in certain reactions.
2-Iodo-4-(trimethylsilyl)pyridine: Lacks the fluorine atom, affecting its reactivity and applications.
4-(Trimethylsilyl)pyridine: Lacks both fluorine and iodine atoms, limiting its use in specific reactions.
Uniqueness
3-Flouro-2-iodo-4-(trimethylsilyl)pyridine is unique due to the combination of fluorine, iodine, and trimethylsilyl groups on the pyridine ring. This combination provides a balance of reactivity and stability, making it a valuable compound in various chemical and research applications .
Properties
IUPAC Name |
(3-fluoro-2-iodopyridin-4-yl)-trimethylsilane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FINSi/c1-12(2,3)6-4-5-11-8(10)7(6)9/h4-5H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPNCOEPMXDIESL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C(C(=NC=C1)I)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FINSi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001253185 | |
Record name | Pyridine, 3-fluoro-2-iodo-4-(trimethylsilyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001253185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1809161-43-0 | |
Record name | Pyridine, 3-fluoro-2-iodo-4-(trimethylsilyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1809161-43-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, 3-fluoro-2-iodo-4-(trimethylsilyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001253185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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